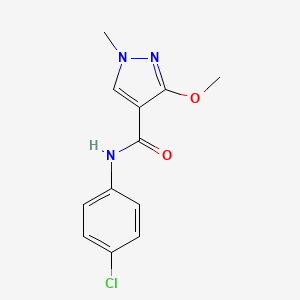

N-(4-chlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

CAS No.: 1014089-48-5

Cat. No.: VC4658132

Molecular Formula: C12H12ClN3O2

Molecular Weight: 265.7

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1014089-48-5 |

|---|---|

| Molecular Formula | C12H12ClN3O2 |

| Molecular Weight | 265.7 |

| IUPAC Name | N-(4-chlorophenyl)-3-methoxy-1-methylpyrazole-4-carboxamide |

| Standard InChI | InChI=1S/C12H12ClN3O2/c1-16-7-10(12(15-16)18-2)11(17)14-9-5-3-8(13)4-6-9/h3-7H,1-2H3,(H,14,17) |

| Standard InChI Key | WCIJWTKIWCQVJT-UHFFFAOYSA-N |

| SMILES | CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s core structure consists of a 1H-pyrazole ring substituted with three functional groups:

-

1-Methyl group: Enhances metabolic stability by reducing oxidative dealkylation risks.

-

3-Methoxy group: Influences electronic distribution, potentially modulating receptor binding affinity.

-

4-Carboxamide linkage: Connects the pyrazole ring to a 4-chlorophenyl group, introducing steric and electronic effects critical for target interaction .

The 4-chlorophenyl group contributes hydrophobicity and may participate in halogen-bonding interactions with biological targets, a feature observed in kinase inhibitors . Computational modeling suggests a planar conformation for the pyrazole ring, with the carboxamide group adopting a trans configuration to minimize steric clashes.

Table 1: Key Structural Descriptors

| Property | Value/Description |

|---|---|

| Molecular formula | C₁₂H₁₂ClN₃O₂ |

| Molecular weight | 281.7 g/mol |

| Hydrogen bond donors | 1 (amide NH) |

| Hydrogen bond acceptors | 3 (amide O, methoxy O, pyrazole N) |

| Rotatable bonds | 3 |

Synthetic Pathways

One-Pot Dehydrogenation and Alkylation

A patent describing the synthesis of 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1H-pyrazole highlights a scalable one-pot method involving dehydrogenation of pyrazolidin-3-one intermediates followed by in situ alkylation . While this pathway targets a different product, its principles are transferable:

-

Dehydrogenation: Pyrazolidin-3-one precursors are treated with oxidants (e.g., MnO₂) in polar aprotic solvents (e.g., DMF) to yield 3-hydroxypyrazoles.

-

Alkylation: The hydroxyl group is displaced by electrophiles (e.g., nitrobenzyl bromides) without intermediate isolation, minimizing yield losses .

For N-(4-chlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, a modified approach might involve:

-

Step 1: Condensation of 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid with 4-chloroaniline using coupling agents (e.g., EDC/HOBt).

-

Step 2: Purification via recrystallization from ethanol/water mixtures .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

Analogous compounds like D511-0137 (N-[(4-chlorophenyl)methyl]-5-(4-methoxy-3-sulfamoylphenyl)-1H-pyrazole-3-carboxamide) exhibit logP values of ~2.6, suggesting moderate lipophilicity conducive to membrane permeability . The methoxy and carboxamide groups likely confer aqueous solubility (~10–50 µM), though the chlorophenyl moiety may reduce it.

Table 2: Predicted Physicochemical Properties

| Property | Value | Method of Estimation |

|---|---|---|

| logP | 2.8 ± 0.3 | SwissADME |

| Water solubility (mg/L) | ~15 | Ali et al. (2022) model |

| Polar surface area | 78 Ų | Molinspiration |

Biological Activity and Mechanism

Anticancer Activity

In primary glioblastoma neurospheres, analog 4j (IC₅₀ = 1.2 µM) reduced viability without harming non-cancerous cells . This selectivity may arise from differential metabolism in cancer cells, a trait potentially shared by the target compound.

Applications and Future Directions

Medicinal Chemistry

The compound’s profile aligns with trends in kinase inhibitor development, particularly for cancers with overactive AKT/mTOR pathways. Structural optimizations could include:

-

Bioisosteric replacement: Swapping the methoxy group for trifluoromethoxy to enhance metabolic stability.

-

Prodrug derivatives: Esterifying the carboxamide to improve oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume